(1R,4S)-1-hydroperoxy-p-menth-2-en-8-ol acetate
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Overview
Description
(1R,4S)-1-hydroperoxy-p-menth-2-en-8-ol acetate is a p-menthane monoterpenoid that is p-menth-2-ene substituted by a hydroperoxy group at position 1 and an acetyloxy group at position 8 (the 1R,4S stereoisomer). Isolated from the leaves of Laurus nobilis, it exhibits trypanocidal activity. It has a role as a metabolite and a trypanocidal drug. It is a p-menthane monoterpenoid, an acetate ester and a peroxol.
Scientific Research Applications
Enantioselective Biotransformation
The cultured cells of Nicotiana tabacum have demonstrated the ability to effect enantioselective biotransformation of related terpene compounds. Specifically, they preferentially hydroxylate the (4R)-(+)-enantiomer of p-menth-1-en-8-ol (α-terpineol) over the (4S)-(−)-enantiomer (Suga, Hirata, & Lee, 1982).
Stereospecific Hydroxylation
Research on the hydroxylation of β-terpineol and its acetate with cultured cells of Nicotiana tabacum revealed their ability to hydroxylate not only the allylic positions of the C–C double bond but also their terminal carbon-carbon double bond in a stereospecific manner (Suga, Lee, & Hirata, 1983).
Application in Trypanocidal Research
(1R,4S)-1-hydroperoxy-p-menth-2-en-8-ol acetate has been isolated from Laurus nobilis L. and found to have significant trypanocidal activity against epimastigotes of Trypanosoma cruzi, highlighting its potential in parasitic infection research (Uchiyama et al., 2002).
Hydroxy-Directed Ene Reaction with Singlet Oxygen
The photooxygenation of chiral allylic alcohols, including compounds similar to this compound, can yield hydroperoxy homoallylic alcohols through an ene reaction with singlet oxygen, demonstrating its utility in the study of organic reaction mechanisms (Adam & Nestler, 1993).
Potential in Oxidation Reactions
Research on the oxidation of related p-menthene compounds by selenium dioxide has provided insights into selective oxidative attacks on active methylene groups, which could be relevant for the study of this compound (Suga, Sugimoto, & Matsuura, 1963).
Properties
Molecular Formula |
C12H20O4 |
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Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-[(1S,4R)-4-hydroperoxy-4-methylcyclohex-2-en-1-yl]propan-2-yl acetate |
InChI |
InChI=1S/C12H20O4/c1-9(13)15-11(2,3)10-5-7-12(4,16-14)8-6-10/h5,7,10,14H,6,8H2,1-4H3/t10-,12+/m1/s1 |
InChI Key |
VIUQTXYGNHOJBD-PWSUYJOCSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)[C@H]1CC[C@@](C=C1)(C)OO |
Canonical SMILES |
CC(=O)OC(C)(C)C1CCC(C=C1)(C)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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